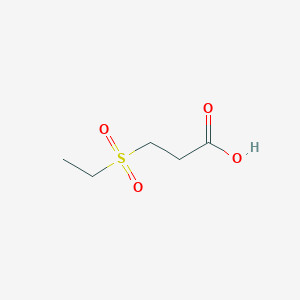
4-クロロ-2,6-ジフルオロベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-difluorobenzamide is a chemical compound with a molecular weight of 191.56 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
While specific synthesis methods for 4-Chloro-2,6-difluorobenzamide were not found, it’s known that 2,6-difluorobenzamide has been used as a starting material to synthesize 23 novel benzoylurea derivatives containing a pyrimidine moiety .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-difluorobenzamide is represented by the InChI code1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) . The presence of fluorine atoms in similar compounds has been found to cause non-planarity, with a dihedral angle between the carboxamide and the aromatic ring . Physical And Chemical Properties Analysis
4-Chloro-2,6-difluorobenzamide is a solid substance stored at ambient temperature .科学的研究の応用
4-クロロ-2,6-ジフルオロベンゾアミド:科学研究における応用に関する包括的な分析:
農薬産業の中間体
4-クロロ-2,6-ジフルオロベンゾアミドは、農薬合成において重要な中間体です。 特に、農薬のジフルベンゾロンの代謝物として注目されており、ジフルベンゾロンは農業慣行においてキチン合成を阻害することで昆虫害虫を駆除するために使用されています .
抗真菌剤および抗菌剤の合成
この化合物は、様々な抗真菌剤および抗菌剤の合成における出発物質として役立ちます。 縮合、アシル化、チオエーテル化を含む一連の反応を通して、細菌感染症対策における潜在的な応用を持つ新規化合物の創出に貢献しています .
有機合成研究
有機化学研究では、4-クロロ-2,6-ジフルオロベンゾアミドは、その反応性を利用して多様な有機化合物を生成するために利用されます。 その構造は、潜在的な実用的な応用を持つ新しい分子につながるさらなる化学修飾を可能にします .
材料科学の応用
材料科学の科学者は、4-クロロ-2,6-ジフルオロベンゾアミドを、特定の所望の特性を持つ新しい材料の開発に貢献する可能性のある独自の化学特性を持つため、その使用を探求しています .
作用機序
Target of Action
The primary target of 4-Chloro-2,6-difluorobenzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
4-Chloro-2,6-difluorobenzamide interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction inhibits the normal function of SDH, disrupting energy production within the cell.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production. The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Pharmacokinetics
It is known that similar compounds, such as benzoylphenyl ureas, have good bioavailability
Result of Action
The molecular and cellular effects of 4-Chloro-2,6-difluorobenzamide’s action primarily involve energy disruption. By inhibiting SDH, the compound disrupts energy production, leading to a decrease in ATP levels. This can affect various cellular processes, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,6-difluorobenzamide. For instance, the compound’s solubility in ethanol suggests that its efficacy may be affected by the presence of alcohol. Additionally, its stability may be influenced by temperature, as indicated by its melting point
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCJKDFBALNGMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625986 |
Source


|
| Record name | 4-Chloro-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-36-3 |
Source


|
| Record name | 4-Chloro-2,6-difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)


![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)



